

# 3-amino-N,4-dimethylbenzamide molecular weight and formula

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## Compound of Interest

Compound Name: 3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178

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## In-Depth Technical Guide: 3-amino-N,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-amino-N,4-dimethylbenzamide**, including its chemical properties, a plausible synthetic route, and a discussion of its potential applications based on structurally similar compounds. While specific biological activity and detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates likely characteristics and methodologies to support further research and development.

## Core Molecular Data

**3-amino-N,4-dimethylbenzamide** is an aromatic amide with the following key identifiers and properties.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	
Molecular Weight	164.20 g/mol	
CAS Number	54884-19-4	
Canonical SMILES	CC1=C(C=C(C=C1)C(=O)NC) N	
InChI Key	NXFCCUBWWWTWZGE- UHFFFAOYSA-N	
Physical Form	Solid (predicted)	

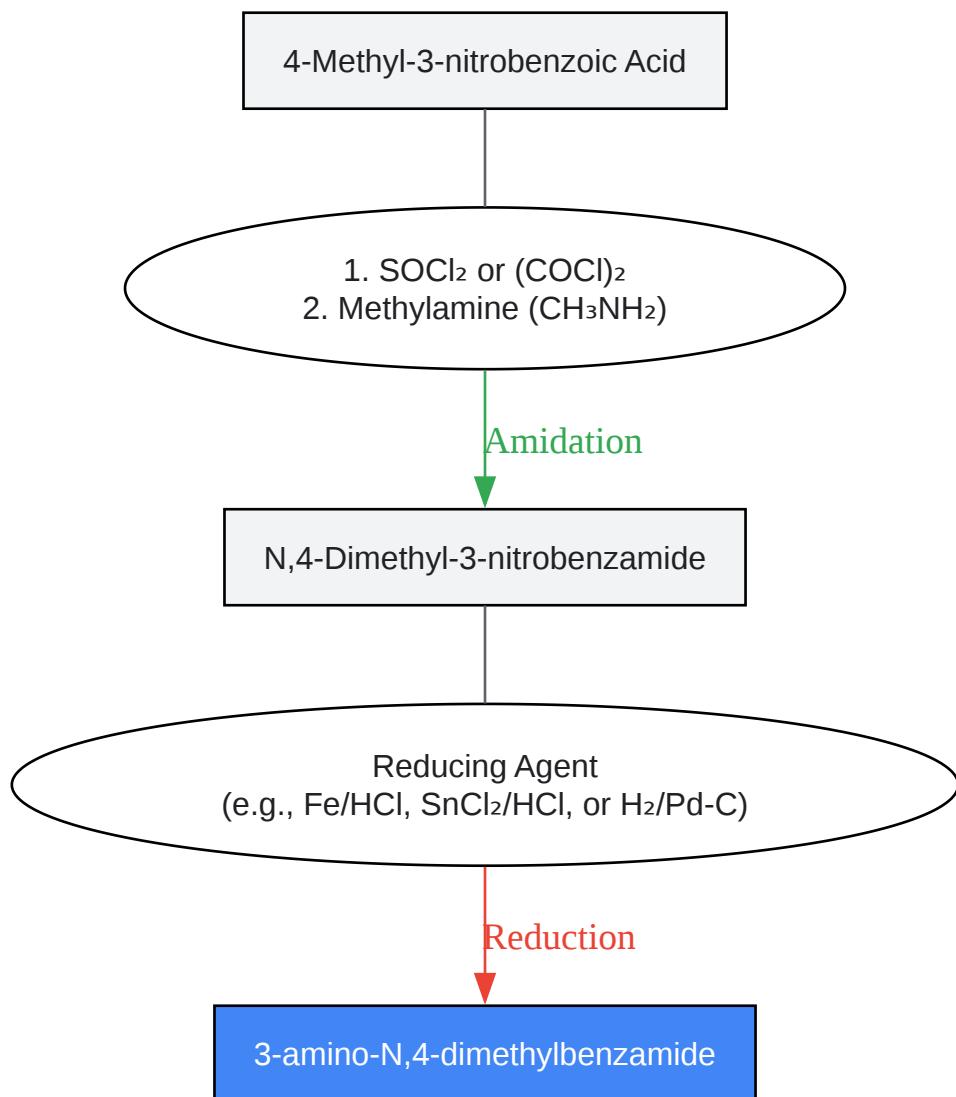
## Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **3-amino-N,4-dimethylbenzamide** is not readily available. However, based on established organic chemistry principles and synthesis routes for analogous compounds, a logical two-step synthetic pathway can be proposed. This pathway starts from the commercially available precursor, 4-methyl-3-nitrobenzoic acid.

## Plausible Synthetic Pathway

The synthesis can be logically divided into two primary stages:

- Amide Formation: Conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid to an N-methylamide.
- Nitro Group Reduction: Reduction of the nitro group to a primary amine to yield the final product.



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Caption: Plausible two-step synthesis of **3-amino-N,4-dimethylbenzamide**.

## Experimental Protocol: A General Approach

The following protocols are generalized procedures for the key transformations in the proposed synthesis. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N,4-Dimethyl-3-nitrobenzamide (Amidation)

This procedure involves the conversion of the starting carboxylic acid to a more reactive acid chloride, followed by amidation.

- Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-3-nitrobenzoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add an excess of a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, to the suspension at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture and remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
- Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the solution in an ice bath.
- Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) to the stirred acid chloride solution. An excess of methylamine is typically used to react with the acid chloride and to neutralize the HCl byproduct.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
- Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N,4-dimethyl-3-nitrobenzamide can be purified by recrystallization or column chromatography.

### Step 2: Synthesis of **3-amino-N,4-dimethylbenzamide** (Nitro Reduction)

Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups.

- Method A: Metal/Acid Reduction (e.g., Tin(II) Chloride)
  - Dissolve the N,4-dimethyl-3-nitrobenzamide intermediate in a solvent such as ethanol.
  - Add an excess of tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) and concentrated hydrochloric acid.
  - Heat the mixture to reflux and monitor by TLC.
  - Upon completion, cool the reaction and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic.
  - Extract the product into an organic solvent like ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Method B: Catalytic Hydrogenation
  - Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
  - Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
  - Monitor the reaction until the uptake of hydrogen ceases or TLC analysis shows completion.
  - Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to obtain the product.

## Potential Applications and Biological Relevance

While there is a lack of specific data for **3-amino-N,4-dimethylbenzamide**, the structurally related compound, 3-amino-4-methylbenzamide, is noted as a useful research chemical and an important intermediate for the synthesis of pharmaceutical APIs and dyes.<sup>[1]</sup> It has also been identified as a useful starting material for the preparation of heteroaryl compounds that act as ERK1/ERK2 inhibitors, which are relevant in cancer research.<sup>[2]</sup>

The benzamide scaffold is a common feature in many biologically active molecules and approved drugs.<sup>[3]</sup> The presence and relative positions of the amino, methyl, and N-methylamide substituents on the benzene ring of **3-amino-N,4-dimethylbenzamide** could make it a candidate for investigation in several areas of drug discovery, including but not limited to:

- Kinase Inhibition: As seen with similar structures, this compound could be explored as a potential inhibitor of various protein kinases involved in cell signaling pathways related to cancer and other diseases.
- Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore for other enzyme classes.
- Building Block for Complex Molecules: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.

Further research, including in vitro screening and biological assays, is necessary to determine the specific biological activity and potential therapeutic applications of **3-amino-N,4-dimethylbenzamide**.

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